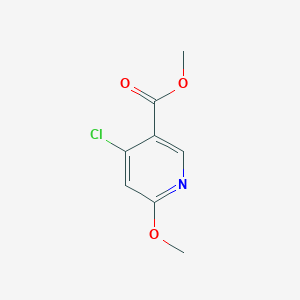![molecular formula C8H16ClNO4 B2537328 2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride CAS No. 2109436-93-1](/img/structure/B2537328.png)
2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride, also known as MEM, is a chemical compound that has been studied for its potential applications in scientific research. MEM is a derivative of the amino acid valine, and it has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory processes. In pharmacology, this compound has been used as a tool compound to study the effects of NMDA receptor modulation on cellular signaling pathways. In biochemistry, this compound has been used as a substrate for enzymes involved in valine metabolism.
Wirkmechanismus
2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride is a competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes. By binding to the receptor, this compound inhibits the influx of calcium ions into the cell, which can lead to a reduction in neuronal excitability. This mechanism of action has been shown to modulate cellular signaling pathways and has potential therapeutic applications in neurological disorders.
Biochemical and Physiological Effects
In addition to its effects on the NMDA receptor, this compound has been shown to have a variety of biochemical and physiological effects. These include the inhibition of nitric oxide synthase, which is involved in the production of nitric oxide, a signaling molecule involved in a variety of physiological processes. This compound has also been shown to inhibit the activity of enzymes involved in valine metabolism, which can lead to alterations in amino acid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride in lab experiments is its specificity for the NMDA receptor, which allows for targeted modulation of cellular signaling pathways. Additionally, the synthesis method for this compound has been optimized to produce high yields of pure compound, making it a suitable tool compound for large-scale experiments. However, one limitation of using this compound is its potential toxicity at high concentrations, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride. One area of interest is the potential therapeutic applications of this compound in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other signaling pathways. Finally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production of the compound.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been studied for its potential applications in scientific research. Its specificity for the NMDA receptor and its potential therapeutic applications make it a promising tool compound for further research. However, its potential toxicity at high concentrations must be taken into consideration. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in neurological disorders.
Synthesemethoden
The synthesis of 2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride involves the reaction of valine with acetic anhydride and methoxyamine hydrochloride. The resulting product is then purified through a series of chromatography steps to obtain pure this compound hydrochloride. This synthesis method has been optimized to produce high yields of pure this compound, making it a suitable method for large-scale production.
Eigenschaften
IUPAC Name |
2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-8(2,7(11)12)9-5-4-6(10)13-3;/h9H,4-5H2,1-3H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYBJOOBFZKLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NCCC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

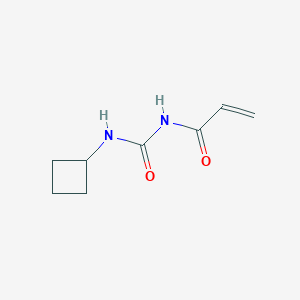
![2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2537248.png)
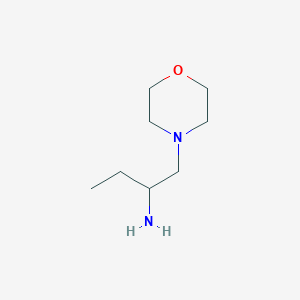
![ethyl 4-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamido)piperidine-1-carboxylate](/img/structure/B2537251.png)
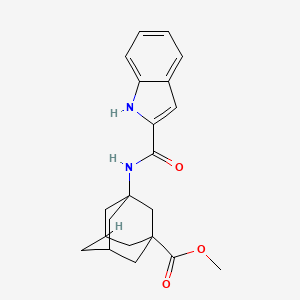
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2537254.png)
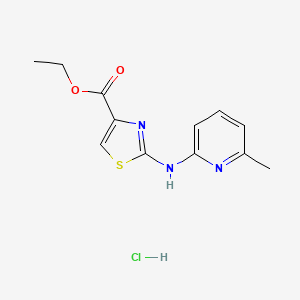

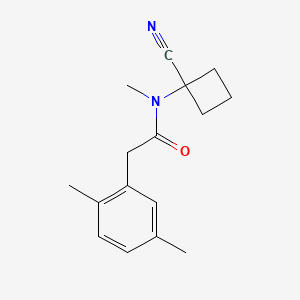
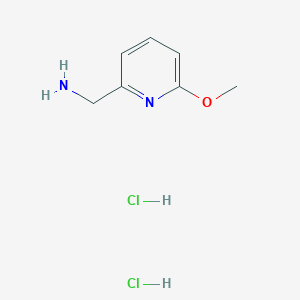
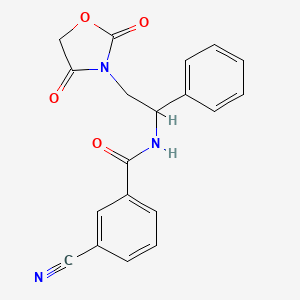
![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid](/img/structure/B2537265.png)
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl 2,2-dichloroacetate](/img/structure/B2537267.png)
